BD1-Selective Binding Affinity: 60-Fold Preference for BRD4 BD1 Over BD2
Bet-IN-21 demonstrates a 60-fold selectivity for BRD4 BD1 over BD2, with a Kd of 230 nM for BD1 [1]. In contrast, pan-BET inhibitors such as JQ1 exhibit equipotent binding to BD1 and BD2 (Kd values of approximately 50–90 nM for both bromodomains) [2]. The co-crystal structure of Bet-IN-21 with BRD4 BD1 (PDB: 8WIU) reveals that this selectivity is mediated by a hydrogen bond interaction with the BD1-specific residue Asp145, a feature absent in BD2 due to the presence of His433, which introduces steric hindrance [1].
| Evidence Dimension | BD1 versus BD2 binding selectivity (fold difference) |
|---|---|
| Target Compound Data | Kd = 230 nM (BRD4 BD1); BD1/BD2 selectivity = 60-fold |
| Comparator Or Baseline | JQ1 (pan-BET): BD1/BD2 selectivity ≈ 1-fold (equipotent); I-BET151: BD1/BD2 selectivity ≈ 1-fold |
| Quantified Difference | Bet-IN-21 exhibits 60-fold BD1 selectivity vs. ~1-fold for pan-BET comparators |
| Conditions | BRD4 BD1 and BD2 protein binding assays; Kd determined by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) |
Why This Matters
Procurement of a BD1-selective inhibitor is essential for studies seeking to dissect BD1-specific transcriptional regulation while minimizing BD2-associated toxicities observed with pan-BET agents.
- [1] Chen, X., Wu, T., Du, Z., Kang, W., Xu, R., Meng, F., Liu, C., Chen, Y., Bao, Q., Shen, J., You, Q., Cao, D., & Jiang, Z. (2024). Discovery of a brain-permeable bromodomain and extra terminal domain (BET) inhibitor with selectivity for BD1 for the treatment of multiple sclerosis. European Journal of Medicinal Chemistry, 265, 116080. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., Morse, E. M., Keates, T., Hickman, T. T., Felletar, I., Philpott, M., Munro, S., McKeown, M. R., Wang, Y., Christie, A. L., West, N., Cameron, M. J., Schwartz, B., Heightman, T. D., ... Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
